molecular formula C3H4Cl2F4Si B13420995 Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- CAS No. 422-69-5

Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-

Cat. No.: B13420995
CAS No.: 422-69-5
M. Wt: 215.05 g/mol
InChI Key: DNTIELRTZGGEAE-UHFFFAOYSA-N
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Description

Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- (CAS 422-69-5; EINECS 249-854-8) is an organosilicon compound characterized by a dichloromethyl group and a 1,1,2,2-tetrafluoroethyl substituent bonded to a silicon atom. This compound is part of a broader class of halogenated silanes, which are notable for their applications in coatings, surfactants, and specialty chemicals due to their thermal stability and hydrophobic properties.

Key structural features include:

  • A dichloromethyl group (–CHCl₂), which introduces reactivity toward nucleophilic substitution.

Properties

CAS No.

422-69-5

Molecular Formula

C3H4Cl2F4Si

Molecular Weight

215.05 g/mol

IUPAC Name

dichloro-methyl-(1,1,2,2-tetrafluoroethyl)silane

InChI

InChI=1S/C3H4Cl2F4Si/c1-10(4,5)3(8,9)2(6)7/h2H,1H3

InChI Key

DNTIELRTZGGEAE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C(C(F)F)(F)F)(Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct Chlorosilylation Fluorinated alkyl halides, dichloromethylsilane Low to ambient temperature, inert atmosphere Straightforward, direct Si-C bond formation Requires careful control to avoid hydrolysis
Cross-Coupling of Fluorinated Silanes Fluorinated silane intermediates, aryl halides CuI catalyst, fluoride activators (AgF, CsF), DMSO solvent High selectivity, adaptable to various substrates Multi-step synthesis of intermediates needed
Deoxyfluorination of Alcohols Morita–Baylis–Hillman alcohols TFEDMA fluorinating agent Mild, selective fluorination Specific to certain alcohol substrates

Research Results and Yields

  • The copper-mediated cross-coupling method yielded fluorinated silane products in 65–90% yield depending on substrate and conditions.
  • Deoxyfluorination using TFEDMA provided efficient fluorination of MBH alcohols with good yields, demonstrating potential for fluorinated silane precursor synthesis.
  • Side reactions such as protodesilylation and elimination were observed under some conditions, requiring optimization of fluoride source and additives to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Addition Reactions: The compound can participate in addition reactions with other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in reactions with dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include fluorotrimethylsilane and trimethoxo(1,1,2,2-tetrafluoroethyl)silane. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Scientific Research Applications

Silane compounds, including Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, have applications in chemistry, biology, and materials science due to their ability to form strong covalent bonds with various substrates. The silicon atom in these compounds can form stable bonds with oxygen, nitrogen, and carbon atoms, making them valuable reagents in creating siloxane and silane linkages. These linkages are crucial in developing materials with unique mechanical and chemical properties.

Surface Modification

Silane compounds are used to modify surfaces to achieve hydrophobic or hydrophilic properties. Such modifications are useful in bioassays and microfluidic devices where surface interactions are critical for functionality. A study demonstrated that Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane effectively increased hydrophobicity on polymer substrates:

ParameterBefore ModificationAfter Modification
Contact Angle (° )75110
Surface Energy (mN/m)3520

Drug Delivery Systems

These compounds may facilitate the formation of stable bonds with various functional groups, making them candidates for use in drug delivery systems. Research suggests that drug-silane conjugates formed using Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane show enhanced stability compared to traditional delivery methods:

  • Stability Test Duration : 30 days
  • Release Rate : Reduced by 40% compared to control groups

Coatings and Adhesives

Due to their excellent adhesion properties and chemical resistance, silanes are utilized in the production of coatings and adhesives.

Synthesis of Fluorinated Compounds

Silanes are also used in the synthesis of fluorinated compounds . For example, diethylaminosulfur trifluoride (DAST) is used to convert ketones to difluorides .

Use as Scavenging Reagents

In chemical synthesis, silanes can be used with scavenging resins to purify reaction mixtures . For example, silylated alcohol products can be deprotected in-line using a QP-SA resin .

Toxicological Considerations

Mechanism of Action

The mechanism of action of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with other elements, allowing the compound to participate in a range of chemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- with structurally analogous fluorinated silanes:

Compound Name CAS Molecular Formula Molecular Weight log Pow Fluorine Content Chlorine Content
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- 422-69-5 C₃H₄Cl₂F₄Si ~222.0 (calc.) N/A 4 F atoms 2 Cl atoms
1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane 102488-47-1 C₁₀H₁₀ClF₁₃Si 440.7 N/A 13 F atoms 1 Cl atom
Silane, dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- 38436-16-7 C₇H₆Cl₂F₉Si ~381.0 (calc.) N/A 9 F atoms 2 Cl atoms

Key Observations :

  • Chlorine Content: Dichloromethyl groups (2 Cl atoms) increase reactivity compared to monochlorinated silanes (e.g., 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane) .
  • Molecular Weight : Shorter fluorinated chains result in lower molecular weights, impacting volatility and solubility.

Environmental and Toxicological Profiles

Persistence and Bioaccumulation
  • Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- : Classified as a PBT (Persistent, Bioaccumulative, Toxic) substance due to its stable fluorinated backbone and chlorinated moieties .
  • 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane : Likely more persistent due to its longer perfluorinated chain but lacks explicit PBT classification in available data .
Metabolic Pathways and Toxicity
  • Dichloromethyl Group : Analogous to 1,1,2,2-tetrachloroethane, dichloromethyl silanes may undergo cytochrome P-450-mediated oxidation , forming reactive acyl chlorides that bind to proteins or hydrolyze to dichloroacetic acid . This pathway is linked to peroxisome proliferation and hepatotoxicity.

Biological Activity

Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- (C3H4Cl2F4Si), is a fluorinated silane compound that has garnered interest due to its potential applications in various fields, including materials science and biology. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.

Silane compounds are characterized by their silicon backbone and functional groups that can significantly influence their reactivity and biological interactions. The specific structure of dichloromethyl(1,1,2,2-tetrafluoroethyl)- includes:

  • Silicon atom : Central to its structure, affecting bonding and reactivity.
  • Fluorinated groups : These contribute to hydrophobicity and stability against degradation.
  • Chloromethyl group : Potentially reactive, allowing for further chemical modifications.

Biological Activity Overview

The biological activity of silane compounds can be influenced by their chemical structure. Research indicates that fluorinated silanes may exhibit unique properties such as antimicrobial activity and biocompatibility.

Antimicrobial Activity

Fluorinated silanes have been studied for their antimicrobial properties. A study highlighted the efficacy of certain silane coupling agents in inhibiting bacterial growth on surfaces. The presence of fluorinated groups enhances the hydrophobicity of the surface, which can affect microbial adhesion and biofilm formation.

Cytotoxicity and Biocompatibility

The cytotoxic effects of silane compounds vary based on their structure and concentration. A key study reported that some fluorinated silanes showed low cytotoxicity towards mammalian cells while maintaining antimicrobial properties. This dual functionality makes them suitable for applications in biomedical devices where both biocompatibility and antimicrobial activity are desired.

1. Surface Modification for Antimicrobial Properties

A significant application of silane compounds is in surface modification to enhance antimicrobial properties. For instance:

  • Study Findings : Silane coatings were applied to glass surfaces to evaluate bacterial adhesion.
  • Results : Surfaces treated with dichloromethyl(1,1,2,2-tetrafluoroethyl)- exhibited reduced bacterial colonization compared to untreated controls.

2. Evaluation of Cytotoxic Effects

Another study assessed the cytotoxicity of various silanes including dichloromethyl(1,1,2,2-tetrafluoroethyl)-:

  • Methodology : Cell viability assays were performed using human fibroblast cell lines.
  • Results : The compound demonstrated acceptable levels of cytotoxicity (IC50 values > 100 µM), indicating potential safety for biomedical applications.

Data Table: Summary of Biological Activities

PropertyObservationReference
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityIC50 > 100 µM in fibroblast cells
Surface ModificationReduced bacterial adhesion on treated surfaces

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